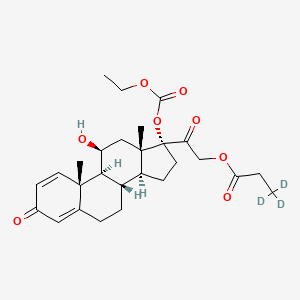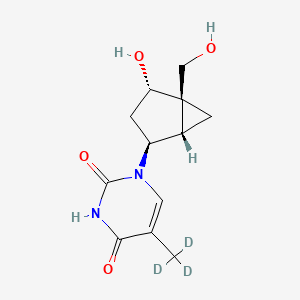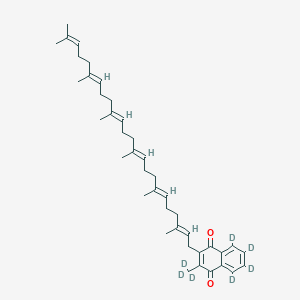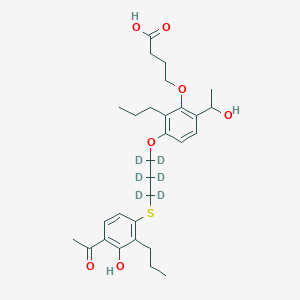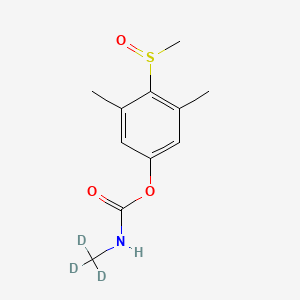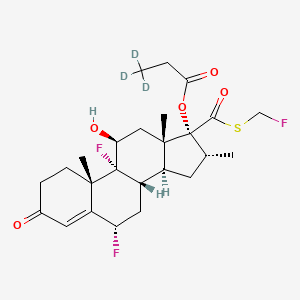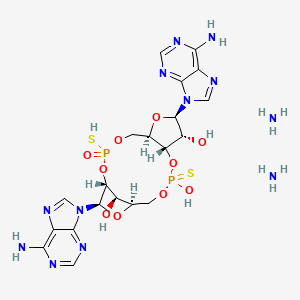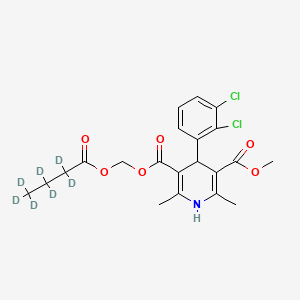![molecular formula C23H18ClF3N6O3S2 B12421999 N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B12421999.png)
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers due to its ability to inhibit specific molecular targets involved in cell proliferation and survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core thiazole ring, followed by the introduction of the aminopyrimidine and morpholine moieties. The final steps involve the chlorination and fluorination of the phenyl ring, followed by the sulfonamide formation.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone under basic conditions.
Aminopyrimidine Introduction: The aminopyrimidine group is introduced via a nucleophilic substitution reaction using an appropriate pyrimidine derivative.
Morpholine Addition: The morpholine ring is added through a nucleophilic substitution reaction, typically using a morpholine derivative and a suitable leaving group.
Chlorination and Fluorination: The phenyl ring is chlorinated and fluorinated using appropriate halogenating agents under controlled conditions.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction with a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and morpholine rings, leading to the formation of sulfoxides and N-oxides.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products
Oxidation: Sulfoxides and N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acid and amine derivatives.
科学研究应用
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The compound exerts its effects by inhibiting specific molecular targets, particularly the B-Raf enzyme, which plays a crucial role in the regulation of cell growth and survival. By inhibiting B-Raf, the compound disrupts the MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide is similar to other B-Raf inhibitors, such as dabrafenib and vemurafenib. it is unique in its structural complexity and the presence of multiple functional groups, which may contribute to its distinct pharmacological profile.
Similar Compounds
Dabrafenib: A selective B-Raf inhibitor used in the treatment of melanoma.
Vemurafenib: Another B-Raf inhibitor with a similar mechanism of action but different structural features.
Sorafenib: A multi-kinase inhibitor that targets B-Raf among other kinases.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C23H18ClF3N6O3S2 |
|---|---|
分子量 |
583.0 g/mol |
IUPAC 名称 |
N-[3-[5-(2-aminopyrimidin-4-yl)-2-morpholin-3-yl-1,3-thiazol-4-yl]-5-chloro-2-fluorophenyl]-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C23H18ClF3N6O3S2/c24-11-7-13(19(27)16(8-11)33-38(34,35)18-9-12(25)1-2-14(18)26)20-21(15-3-4-30-23(28)31-15)37-22(32-20)17-10-36-6-5-29-17/h1-4,7-9,17,29,33H,5-6,10H2,(H2,28,30,31) |
InChI 键 |
OZNNKHBCZMWGHG-UHFFFAOYSA-N |
规范 SMILES |
C1COCC(N1)C2=NC(=C(S2)C3=NC(=NC=C3)N)C4=C(C(=CC(=C4)Cl)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


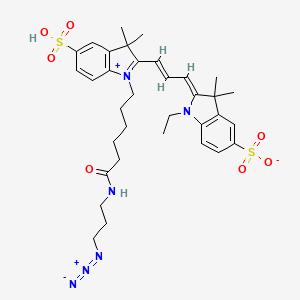
![ethyl N-[6-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]-1H-benzimidazol-2-yl]carbamate;hydrochloride](/img/structure/B12421924.png)

